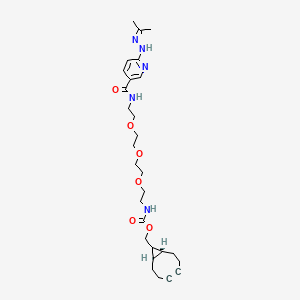

BCN-PEG4-HyNic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H41N5O6 |

|---|---|

Molecular Weight |

543.7 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C28H41N5O6/c1-21(2)32-33-26-10-9-22(19-31-26)27(34)29-11-13-36-15-17-38-18-16-37-14-12-30-28(35)39-20-25-23-7-5-3-4-6-8-24(23)25/h9-10,19,23-25H,5-8,11-18,20H2,1-2H3,(H,29,34)(H,30,35)(H,31,33)/t23-,24+,25? |

InChI Key |

ZMYZHNUOEFAHSJ-XMGLRAKGSA-N |

Isomeric SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3)C |

Canonical SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the BCN-PEG4-HyNic Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The BCN-PEG4-HyNic linker is a heterobifunctional chemical tool designed for the precise and efficient construction of complex biomolecular conjugates, most notably Antibody-Drug Conjugates (ADCs). Its architecture incorporates three key components: a bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a 6-hydrazinonicotinamide (HyNic) moiety. This strategic design enables a powerful two-step orthogonal conjugation strategy, providing researchers with enhanced control over the synthesis of targeted therapeutics and other advanced bioconjugates.

The BCN group facilitates copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the attachment of azide-modified molecules in aqueous environments without the need for toxic copper catalysts.[1] The HyNic functional group, an aromatic hydrazine, reacts specifically with aldehydes and ketones to form a stable bis-aryl hydrazone bond, offering an alternative and complementary conjugation method.[2] The integrated PEG4 spacer enhances the linker's aqueous solubility, reduces aggregation of the final conjugate, and minimizes steric hindrance between the conjugated molecules.[3][4]

This technical guide provides a comprehensive overview of the this compound linker, including its physicochemical properties, a detailed breakdown of its dual-mode reactivity, experimental protocols for its use, and a summary of relevant quantitative data.

Physicochemical Properties

A clear understanding of the linker's properties is essential for its effective application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₁N₅O₆ | |

| Molecular Weight | 543.66 g/mol | |

| Appearance | Colorless oil | |

| Purity | >95% | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Reaction Pathways

The this compound linker's utility stems from its two distinct and orthogonally reactive ends. This allows for a controlled, sequential conjugation of two different molecules.

-

Hydrazone Bond Formation via the HyNic Group: The HyNic moiety reacts with a carbonyl group (an aldehyde or ketone) on a target molecule to form a stable hydrazone linkage. This reaction is particularly effective with aromatic aldehydes, such as those introduced onto a biomolecule using a 4-formylbenzamide (4FB) linker. The formation of this bis-aryl hydrazone bond is accelerated in mildly acidic conditions (pH 6.0) and can be catalyzed by aniline.

-

Triazole Formation via the BCN Group: The BCN group reacts with an azide-functionalized molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient and bioorthogonal, proceeding rapidly at physiological temperature and pH without interfering with other functional groups present in biological systems.

The combination of these two reaction mechanisms allows for a flexible approach to bioconjugation. For instance, a drug payload can be attached to the linker via the BCN group, and the resulting drug-linker complex can then be conjugated to an aldehyde-modified antibody through the HyNic group.

Quantitative Data for Linker Reactivities

The following tables summarize key quantitative data for the individual reactive moieties of the this compound linker. It is important to note that these values are based on studies of BCN and HyNic linkers in various contexts, and the performance of the integrated this compound linker may vary.

Table 1: Reaction Kinetics of BCN (SPAAC) vs. Other Click Chemistry Reactions

| Reaction | Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| BCN + Azide | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |

| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Generally faster than BCN. |

| TCO + Tetrazine | IEDDA | >1,000 - 10⁶ | Exceptionally rapid. |

Data compiled from various sources. Rate constants are for general comparison.

Table 2: Stability of Hydrazone Bonds

| Hydrazone Type | Condition | Half-life (t₁₂) | Notes |

| Aromatic Hydrazone (e.g., from HyNic) | pH 7.4 | Highly stable (hours to days) | Increased stability due to resonance. |

| Aromatic Hydrazone (e.g., from HyNic) | pH 5.0 - 6.0 | Less stable (hours) | Facilitates drug release in acidic endosomes. |

| Aliphatic Hydrazone | pH 7.4 | Moderately stable | Less stable than aromatic hydrazones. |

| Aliphatic Hydrazone | pH 5.0 - 6.0 | Unstable (minutes to hours) | Rapid cleavage in acidic environments. |

Stability is highly dependent on the specific molecular structure of the hydrazone.

Experimental Protocols

The following are detailed methodologies for a two-step conjugation process using the this compound linker to create an Antibody-Drug Conjugate (ADC). These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental conditions.

Protocol 1: Modification of a Monoclonal Antibody with an Aldehyde Handle

This protocol describes the introduction of an aromatic aldehyde (4-formylbenzamide, 4FB) onto an antibody, preparing it for reaction with the HyNic end of the linker.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

S-4FB (succinimidyl 4-formylbenzoate) linker

-

Anhydrous DMSO

-

Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL in Modification Buffer.

-

-

S-4FB Stock Solution: Immediately before use, dissolve S-4FB in anhydrous DMSO to a concentration of 10 mM.

-

Modification Reaction:

-

Add a 10- to 20-fold molar excess of the S-4FB stock solution to the antibody solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature.

-

-

Purification:

-

Remove the excess, unreacted S-4FB using a desalting column equilibrated with PBS, pH 6.0 (Conjugation Buffer).

-

-

Characterization (Optional):

-

Determine the molar substitution ratio (MSR) of 4FB groups per antibody using a colorimetric assay with 2-hydrazinopyridine.

-

Protocol 2: Conjugation of an Azide-Modified Payload to this compound

This protocol describes the attachment of an azide-functionalized cytotoxic drug to the BCN end of the linker via SPAAC.

Materials:

-

This compound linker

-

Azide-modified cytotoxic payload

-

Anhydrous DMSO or DMF

Procedure:

-

Reactant Preparation:

-

Dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the azide-modified payload in anhydrous DMSO or DMF to a known concentration.

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, combine the this compound linker and the azide-modified payload. A 1.5- to 3-fold molar excess of the linker is recommended as a starting point.

-

Incubate the reaction for 4-12 hours at room temperature.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS to confirm the formation of the BCN(payload)-PEG4-HyNic conjugate.

-

Purify the conjugate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the purified product.

-

Protocol 3: Final ADC Assembly - Conjugation of Drug-Linker to Antibody

This protocol describes the final step where the BCN(payload)-PEG4-HyNic conjugate is attached to the 4FB-modified antibody.

Materials:

-

4FB-modified antibody (from Protocol 1) in Conjugation Buffer (PBS, pH 6.0)

-

Purified BCN(payload)-PEG4-HyNic (from Protocol 2)

-

TurboLink™ Catalyst Buffer (100 mM aniline in Conjugation Buffer) - Optional

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Conjugation Reaction:

-

To the 4FB-modified antibody, add a 3- to 5-fold molar excess of the BCN(payload)-PEG4-HyNic dissolved in a minimal amount of DMSO (final DMSO concentration should be <10% v/v).

-

For catalyzed reactions, add TurboLink™ Catalyst Buffer to a final concentration of 10 mM aniline.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the ADC:

-

Purify the ADC using an SEC system to remove any unreacted drug-linker complex and potential aggregates.

-

-

Characterization of the Final ADC:

-

Determine the final protein concentration (e.g., by A280).

-

Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the final ADC by SEC.

-

Mandatory Visualizations

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: Generalized mechanism of action for an ADC with an acid-cleavable linker.

References

The Pivotal Role of the PEG4 Spacer in BCN-PEG4-HyNic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of linker technology is paramount to the efficacy and success of complex biologics such as antibody-drug conjugates (ADCs). The BCN-PEG4-HyNic linker is a heterobifunctional reagent that leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and hydrazone ligation. At its core, the tetraethylene glycol (PEG4) spacer is a critical component that imparts a unique set of properties, profoundly influencing the performance of the final bioconjugate. This technical guide provides an in-depth examination of the properties of the PEG4 spacer within the this compound linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Properties of the PEG4 Spacer

The PEG4 spacer is a discrete polyethylene glycol chain consisting of four repeating ethylene glycol units. This specific length and composition bestow several advantageous physicochemical characteristics that are essential for the development of robust and effective bioconjugates.

Enhanced Hydrophilicity and Solubility: One of the most significant attributes of the PEG4 spacer is its inherent hydrophilicity.[1][2] Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and reduced solubility of the conjugate.[3] The incorporation of the hydrophilic PEG4 chain helps to mitigate this issue, improving the overall aqueous solubility of the this compound linker and the resulting bioconjugate.[1][2] This enhanced solubility is crucial for formulation, stability, and in vivo performance.

Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the bicyclo[6.1.0]nonyne (BCN) moiety and the 6-hydrazinonicotinamide (HyNic) group, as well as the biomolecule and the payload to which they are respectively conjugated. This separation minimizes steric hindrance, which can be critical for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. In the context of the click chemistry reaction, this spatial freedom can lead to faster reaction kinetics and higher conjugation efficiencies.

Improved Pharmacokinetics: By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution profile. This can lead to improved drug exposure at the target site and a better overall therapeutic index. The non-immunogenic nature of PEG is also a key factor in reducing the potential for adverse immune responses.

Flexibility: The PEG4 spacer acts as a flexible arm, allowing for optimal orientation of the conjugated molecules. This flexibility can be advantageous in facilitating the interaction of the payload with its target or the binding of the antibody to its antigen.

Quantitative Data

The following tables summarize the key quantitative data for the this compound linker.

| Property | Value |

| Molecular Formula | C₂₈H₄₁N₅O₆ |

| Molecular Weight | 543.66 g/mol |

| CAS Number | 1507370-54-8 |

| Purity | >96% |

Note: Some sources may report slightly different molecular formulas and weights (e.g., C26H37N5O5 and 499.6 g/mol ), which may be due to variations in the exact structure or salt form.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols provide a general framework and may require optimization for specific applications.

Protocol 1: Conjugation of this compound to an Aldehyde-Containing Molecule

This protocol describes the reaction of the HyNic moiety of this compound with an aldehyde to form a stable hydrazone bond.

Materials:

-

This compound

-

Aldehyde-containing molecule (e.g., a payload or a modified protein)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Analytical HPLC

-

LC-MS

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Preparation of Aldehyde-Containing Molecule: Dissolve the aldehyde-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the aldehyde-containing molecule.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by analytical HPLC or LC-MS to determine the extent of conjugation.

-

Purification: Once the reaction is complete, purify the BCN-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the BCN-functionalized molecule and an azide-containing biomolecule (e.g., an antibody).

Materials:

-

BCN-functionalized molecule (from Protocol 1)

-

Azide-modified antibody

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Analytical HPLC

-

LC-MS

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Antibody Preparation: If necessary, exchange the buffer of the azide-modified antibody solution to PBS, pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.

-

SPAAC Reaction: Add a 2- to 5-fold molar excess of the purified BCN-functionalized molecule to the azide-modified antibody solution.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or at 37°C. The optimal reaction time may vary depending on the specific reactants.

-

Monitoring the Reaction: The progress of the conjugation can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).

-

Final Purification: Purify the final antibody-drug conjugate using SEC to remove any unreacted payload and other impurities.

Mandatory Visualizations

This compound Structure and Connectivity

References

An In-depth Technical Guide to BCN-PEG4-HyNic for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BCN-PEG4-HyNic linker, a heterobifunctional chemical entity pivotal in the synthesis of advanced Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, presents structured data on its properties, and offers detailed experimental protocols for its application in ADC development.

Introduction to this compound

This compound is a state-of-the-art linker designed for the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). It is comprised of three key functional components:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly selective and bioorthogonal conjugation to azide-modified antibodies.[1][2]

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker and the resulting ADC. This modification can improve solubility, reduce aggregation, and potentially enhance pharmacokinetic properties.[3][4]

-

Hydrazinonicotinamide (HyNic): A reactive moiety that readily condenses with aldehyde or ketone groups on a payload molecule to form an acid-cleavable hydrazone bond. This pH-sensitive linkage is designed to be stable at physiological pH but hydrolyzes in the acidic environment of endosomes and lysosomes, facilitating intracellular drug release.[5]

The strategic combination of these components allows for a modular and controlled approach to ADC synthesis, resulting in homogenous conjugates with a defined drug-to-antibody ratio (DAR).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₄₁N₅O₆ | |

| Molecular Weight | 543.66 g/mol | |

| Appearance | Oil or solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, and THF. | |

| Storage Conditions | Store at -20°C for long-term stability. |

Mechanism of Action in ADC Synthesis

The synthesis of an ADC using this compound is a two-stage process that leverages two distinct and orthogonal conjugation chemistries.

Stage 1: Payload-Linker Conjugation via Hydrazone Formation

The first stage involves the reaction of the HyNic moiety of the linker with a carbonyl group (aldehyde or ketone) on the cytotoxic payload. This reaction forms a pH-sensitive hydrazone bond.

Stage 2: ADC Formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The second stage involves the copper-free click chemistry reaction between the BCN group of the payload-linker construct and an azide group that has been site-specifically introduced onto the antibody. This reaction forms a stable triazole linkage, resulting in the final ADC.

Quantitative Data

While specific quantitative data for ADCs synthesized using the this compound linker is not extensively available in peer-reviewed literature, the following tables provide illustrative data based on ADCs with structurally and functionally similar linkers. This data should be considered as a general guide, and specific values for a this compound ADC will depend on the specific antibody, payload, and conjugation conditions.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Analysis

The DAR is a critical quality attribute of an ADC, and it is typically determined using techniques such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

| Analytical Method | Average DAR | DAR Distribution (Illustrative) |

| HIC-UV | 1.8 - 2.0 | DAR0: <5%, DAR2: >90%, DAR4: <5% |

| LC-MS (Native) | 1.9 | Consistent with HIC data |

Table 2: Illustrative Stability of Hydrazone Linkers

The stability of the hydrazone bond is pH-dependent, which is crucial for its mechanism of action.

| Condition | Half-life (t₁/₂) | Reference(s) |

| Human Plasma (pH 7.4) | > 48 hours | |

| Acidic Buffer (pH 5.0) | < 1 hour | |

| Acidic Buffer (pH 4.0) | Significantly shorter than at pH 5.0 |

Table 3: Illustrative In Vitro Cytotoxicity Data

The potency of an ADC is typically evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines.

| Cell Line | Antigen Expression | IC₅₀ (nM) |

| SK-BR-3 | High HER2 | 0.1 - 1.0 |

| MCF-7 | Low HER2 | 10 - 100 |

| MDA-MB-231 | HER2 Negative | > 1000 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Introduction of an Aldehyde Group into the Payload

This protocol describes a general method for introducing an aldehyde group into a payload molecule containing a primary amine.

Materials:

-

Payload with a primary amine

-

Succinimidyl 4-formylbenzoate (S-4FB)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the payload in a minimal amount of anhydrous DMF or DMSO.

-

Prepare a stock solution of S-4FB in anhydrous DMF or DMSO.

-

Add a 1.5 to 3-fold molar excess of the S-4FB stock solution to the payload solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, purify the aldehyde-modified payload by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the purified product.

Protocol 2: Conjugation of this compound to the Aldehyde-Modified Payload

Materials:

-

Aldehyde-modified payload

-

This compound

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., acetate buffer, pH 4.5)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the aldehyde-modified payload in the reaction buffer.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Add a 1.2 to 2-fold molar excess of the this compound stock solution to the payload solution.

-

Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by LC-MS.

-

Purify the this compound-payload conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the purified product.

Protocol 3: Site-Specific Introduction of an Azide Group onto the Antibody

This protocol describes a common method for introducing an azide group onto the antibody via glycan engineering.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Endoglycosidase S2 (EndoS2)

-

Galactosyltransferase (GalT)

-

UDP-GalNAz (azide-modified sugar)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Protein A affinity chromatography column

Procedure:

-

Deglycosylation: Incubate the antibody with EndoS2 at a molar ratio of 1:10 (enzyme:antibody) in PBS at 37°C for 4 hours.

-

Azide Installation: To the deglycosylated antibody solution, add GalT to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM.

-

Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.

-

Purification: Purify the azide-modified antibody using a Protein A affinity column to remove enzymes and excess reagents.

Protocol 4: Final ADC Synthesis via SPAAC

Materials:

-

Azide-modified antibody

-

This compound-payload conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) column

-

Centrifugal filter device

Procedure:

-

Prepare a stock solution of the this compound-payload conjugate in DMSO.

-

To the azide-modified antibody solution (e.g., 1-10 mg/mL in PBS), add the payload-linker stock solution to achieve a final molar excess of the linker (typically 5-10 fold). The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.

-

Purification: Remove the excess, unreacted payload-linker using an SEC column equilibrated with PBS.

-

Concentration: Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff.

Protocol 5: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Analysis:

-

HIC-UV: Analyze the purified ADC using a HIC column with a decreasing salt gradient. The different DAR species will elute at different retention times, and the average DAR can be calculated from the peak areas.

-

LC-MS (Native): Analyze the ADC using a native SEC-MS method to confirm the mass of the different DAR species and calculate the average DAR.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubate for 72-96 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add solubilization solution and measure the absorbance at 570 nm.

-

Calculate the IC₅₀ values from the dose-response curves.

Signaling Pathways and Logical Relationships

Overall ADC Synthesis Workflow

Mechanism of Intracellular Drug Release

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is prudent to handle it with the same precautions as other laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The this compound linker offers a sophisticated and versatile platform for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled and sequential conjugation process, leading to the production of homogeneous and well-defined ADCs. The inclusion of a PEG spacer enhances its physicochemical properties, while the acid-cleavable hydrazone bond provides a mechanism for targeted intracellular drug release. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their ADC development programs.

References

- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 2. broadpharm.com [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Copper-Free Click: An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, empowering researchers to forge covalent bonds within complex biological systems with high specificity and biocompatibility.[1] This powerful ligation technique, which circumvents the need for cytotoxic copper catalysts, has revolutionized fields ranging from chemical biology and drug development to materials science.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, resulting in a stable triazole linkage.[1] The reaction's impetus is the inherent ring strain of the cyclooctyne, which dramatically lowers the activation energy for the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.[1]

The bioorthogonal nature of SPAAC is a key advantage; both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules like proteins, nucleic acids, and lipids. This exceptional selectivity ensures that the ligation occurs exclusively between the intended partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

Core Principles and Reaction Mechanism

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable triazole ring. The driving force is the release of approximately 18 kcal/mol of ring strain from the cyclooctyne, which significantly accelerates the reaction compared to linear alkynes.

Below is a diagram illustrating the general mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition.

Quantitative Analysis of SPAAC Kinetics

The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne, with more strained rings generally exhibiting faster rates. The choice of cyclooctyne is therefore a critical parameter in experimental design. Below is a summary of second-order rate constants for commonly used cyclooctynes with benzyl azide, a standard model azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Dibenzocyclooctyne | DBCO/ADIBO | 0.90 | |

| Bicyclononyne | BCN | 0.14 (endo), 0.11 (exo) | |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | |

| Biarylazacyclooctynone | BARAC | Not specified, but noted as highly reactive | |

| 4-Dibenzocyclooctynol | DIBO | 0.31 | |

| DIBO-ketone | - | 0.85 |

The structure of the azide also influences the reaction kinetics. While primary and secondary azides show similar reactivity with the sterically less demanding BCN, a significant drop in reaction rate is observed for tertiary azides with the bulkier DBCO (ADIBO). Furthermore, electron-withdrawing groups on the azide can increase the reaction rate with electron-rich cyclooctynes like BCN.

| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| 2-azidoethanol (primary) | BCN | 0.024 | |

| 2-azidopropanol (secondary) | BCN | 0.012 | |

| 2-azido-2-methylpropanol (tertiary) | BCN | 0.012 | |

| 2-azidoethanol (primary) | DBCO (ADIBO) | 0.90 | |

| 2-azidopropanol (secondary) | DBCO (ADIBO) | 0.25 | |

| 2-azido-2-methylpropanol (tertiary) | DBCO (ADIBO) | 4.7 x 10⁻⁶ | |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 (in PBS, pH 7) | |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.55 - 1.22 (in HEPES, pH 7) |

Experimental Protocols

Detailed Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to a monoclonal antibody (mAb) via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-containing molecule (e.g., a cytotoxic drug for ADC development).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester (e.g., 10 mM stock in anhydrous DMSO)

-

Azide-functionalized molecule (e.g., 10 mM stock in DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or size-exclusion chromatography (SEC) system for purification

-

Reaction vessels and standard laboratory equipment

Procedure:

-

Antibody Preparation:

-

Ensure the mAb is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a spin desalting column.

-

-

Activation of Antibody with DBCO-NHS Ester:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v).

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quenching of Unreacted NHS Ester:

-

Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of DBCO-Activated Antibody:

-

Remove the excess DBCO reagent and quenching agent using a spin desalting column or SEC.

-

-

SPAAC Reaction:

-

To the purified DBCO-activated antibody, add a 3- to 5-fold molar excess of the azide-functionalized molecule.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need optimization depending on the specific reactants.

-

-

Purification of the Final Conjugate:

-

Purify the antibody conjugate using SEC to remove unreacted azide-functionalized molecules and any potential aggregates.

-

-

Characterization:

-

Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Synthesis of Dibenzocyclooctyne (DBCO) Derivatives

The synthesis of DBCO derivatives can be complex. A common route, as described by Popik et al. and van Delft, involves the following key transformations starting from dibenzosuberone:

-

Oxime Formation: Dibenzosuberone is converted to its oxime.

-

Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of polyphosphoric acid to yield an amide.

-

Reduction: The amide is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

-

Bromination and Elimination: The amine is then subjected to bromination followed by base-promoted elimination to form the strained alkyne.

Due to the multi-step nature and the use of hazardous reagents, it is often more practical for non-synthetic chemistry labs to purchase commercially available DBCO derivatives.

Experimental and Logical Workflows

Below is a generalized experimental workflow for SPAAC-mediated bioconjugation, such as the development of an antibody-drug conjugate (ADC).

Applications in Drug Development

SPAAC has become an indispensable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs). This technology allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and potentially more effective therapeutics with improved safety profiles. Beyond ADCs, SPAAC is utilized for:

-

Targeted Drug Delivery: Attaching targeting ligands to drug-loaded nanoparticles or polymers.

-

Molecular Imaging: Labeling biomolecules with imaging agents (e.g., fluorophores, radiotracers) for in vivo tracking and diagnostic applications.

-

Proteomics and Glycomics: Identifying and characterizing specific classes of proteins and glycans.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. Its bioorthogonality, mild reaction conditions, and catalyst-free nature make it exceptionally well-suited for applications in complex biological systems. A thorough understanding of the kinetics and careful selection of the cyclooctyne and azide reaction partners are paramount for the successful design and execution of experiments leveraging this remarkable chemistry. As new generations of strained alkynes with even faster kinetics and improved properties continue to be developed, the scope and impact of SPAAC are poised to expand even further.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). We will delve into the core types of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their evaluation.

Introduction to Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker connecting the antibody and the payload is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2][3] This controlled release mechanism is essential for maximizing on-target efficacy while minimizing off-target toxicity.[2]

The ideal cleavable linker should exhibit high stability in plasma to prevent premature drug release, but also be susceptible to rapid cleavage once the ADC has reached its target. There are three main categories of cleavable linkers, categorized by their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Types of Cleavable Linkers and Their Mechanisms of Action

Protease-Cleavable Linkers

Protease-cleavable linkers are designed to be substrates for proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.

-

Mechanism of Action: These linkers typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which is recognized and cleaved by lysosomal proteases like Cathepsin B. Upon cleavage of the peptide bond, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often employed to facilitate the efficient release of the unmodified payload.

-

Advantages: Protease-cleavable linkers generally exhibit good plasma stability due to the presence of protease inhibitors in the blood and the acidic pH optimum of many target proteases. They offer a highly specific release mechanism within the target cell.

-

Examples of ADCs: Brentuximab vedotin (Adcetris®) and Polatuzumab vedotin (Polivy®) utilize a Val-Cit linker.

pH-Sensitive Linkers (Acid-Labile Linkers)

pH-sensitive linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of the blood (pH 7.4).

-

Mechanism of Action: These linkers contain acid-labile functional groups, most commonly hydrazones. The acidic environment within endosomes and lysosomes catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.

-

Advantages: This strategy provides a straightforward mechanism for intracellular drug release.

-

Limitations: A significant drawback of early hydrazone-based linkers was their insufficient stability in plasma, leading to premature drug release and off-target toxicity. However, newer generations of acid-labile linkers, such as those based on silyl ethers, have shown improved plasma stability.

-

Examples of ADCs: Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®) employ acid-labile hydrazone linkers.

Glutathione-Sensitive Linkers (Disulfide Linkers)

Glutathione-sensitive linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular space (approximately 5 µM).

-

Mechanism of Action: These linkers incorporate a disulfide bond that is stable in the oxidizing environment of the bloodstream. Upon internalization into the cell, the high intracellular concentration of glutathione and other reducing agents leads to the reduction and cleavage of the disulfide bond, releasing the thiol-containing payload.

-

Advantages: Disulfide linkers offer a robust mechanism for intracellular drug release and generally exhibit good plasma stability. The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond.

-

Examples of Payloads: Maytansinoid derivatives, such as DM1 and DM4, are commonly used with disulfide linkers.

Quantitative Data Presentation

The following tables summarize key quantitative data for different types of cleavable linkers, providing a basis for comparison.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |

| pH-Sensitive (Hydrazone) | Phenylketone-derived | Not Specified | Human and Mouse | ~2 days | |

| pH-Sensitive (Carbonate) | CL2A | Sacituzumab govitecan | Not Specified | 36 hours | |

| pH-Sensitive (Silyl Ether) | Silyl ether-MMAE | Not Specified | Human | > 7 days | |

| Protease-Cleavable (Dipeptide) | Val-Cit | Not Specified | Human and Mouse | Generally high, but specific values vary | |

| Protease-Cleavable (Dipeptide) | Phe-Lys | Not Specified | Human | High stability |

Table 2: In Vitro Cleavage Rates of Protease-Cleavable Linkers

| Dipeptide Linker | Enzyme | Relative Cleavage Rate/Half-life | Notes | Reference |

| Val-Cit | Cathepsin B | Baseline (t½ ≈ 240 min in one study) | Benchmark for efficient cleavage. | |

| Val-Ala | Cathepsin B | ~50% of Val-Cit rate | Also effectively cleaved, with lower hydrophobicity. | |

| Phe-Lys | Cathepsin B (isolated) | ~30-fold faster than Val-Cit | Rapidly cleaved by isolated enzyme. |

Table 3: Cytotoxicity of ADCs with Different Linkers (IC50 Values)

| ADC | Linker Type | Cell Line | IC50 (nM) | Reference |

| Amanitin-containing ADC | OHPAS (dual-cleavable) | Antigen-positive cell lines | Equivalent to or higher than Kadcyla | |

| MMAE-based ADCs (DAR=8) | Exo-cleavable | Cancer cells | Low-picomolar | |

| cBu-Cit-MMAE ADC | Protease-cleavable (cBu-Cit) | Tumor cells | Showed greater tumor inhibition in vitro compared to Val-Cit ADC | |

| ADCs with β-galactosidase-cleavable linker | Enzyme-cleavable | Xenograft mouse model | 57% and 58% reduction in tumor volumes at 1 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of cleavable linkers for ADCs.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Plasma from relevant species (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical system (e.g., ELISA, LC-MS)

Procedure:

-

Incubate the ADC sample in plasma at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.

-

Process the samples to separate the ADC from plasma proteins. This can be achieved through methods like immunoaffinity capture.

-

Quantify the amount of intact ADC or released payload using a validated analytical method.

-

For intact ADC: Use ELISA to measure the concentration of total antibody and conjugated antibody. The difference indicates the extent of drug deconjugation. Alternatively, LC-MS can be used to determine the average drug-to-antibody ratio (DAR) at each time point.

-

For released payload: Use LC-MS to quantify the concentration of the free payload in the plasma samples.

-

-

Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.

Materials:

-

Peptide linker-fluorophore conjugate or ADC with a peptide linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

-

Activation Solution (e.g., Dithiothreitol (DTT) in water)

-

Fluorescence microplate reader or HPLC system

-

96-well microplate

Procedure (Fluorometric Method):

-

Enzyme Activation: Activate Cathepsin B by incubating it with the Activation Solution (containing DTT) for 15-30 minutes at room temperature.

-

Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution to the appropriate wells.

-

Initiate Reaction: Add the peptide linker-fluorophore conjugate to the wells containing the enzyme. Include control wells (enzyme only, substrate only, and inhibited enzyme).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence over time.

-

Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence versus time plot.

Procedure (HPLC-Based Method for ADCs):

-

Enzyme Activation: As described above.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.

-

Time Points: At designated time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., with a protease inhibitor or by adding acid).

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved payload, and other species.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic potential of an ADC on cancer cell lines and calculate the IC50 value.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

Antibody-Drug Conjugate (ADC)

-

Control articles (unconjugated antibody, free payload)

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure (MTT Assay):

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

References

An In-depth Technical Guide on Heterobifunctional Crosslinkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are advanced chemical reagents essential for the specific and controlled covalent bridging of two different biomolecules, such as proteins, nucleic acids, or glycans.[1] Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[2][3] This unique feature allows for sequential, multi-step conjugation, which minimizes unwanted polymerization and self-conjugation, a significant limitation of homobifunctional systems.[1][3] This guide provides a comprehensive overview of the core principles, chemistries, applications, and experimental protocols for utilizing these powerful tools in protein modification.

Core Concepts of Heterobifunctional Crosslinking

The primary advantage of heterobifunctional crosslinkers is their ability to facilitate a controlled, two-step conjugation process. This is achieved by selecting a crosslinker with reactive groups that target different functional groups on the proteins to be linked. The most commonly targeted functional groups on proteins are primary amines (-NH2), found at the N-terminus and on lysine residues, and sulfhydryl groups (-SH) from cysteine residues.

General Workflow

The sequential nature of the reaction provides a high degree of control, leading to a more homogenous product with higher yields of the desired conjugate. The general workflow involves:

-

Activation of the First Protein: The first protein is reacted with the more labile group of the heterobifunctional crosslinker.

-

Removal of Excess Crosslinker: Unreacted crosslinker is removed to prevent unwanted side reactions in the next step, typically through dialysis or size-exclusion chromatography.

-

Conjugation to the Second Protein: The second protein, with a functional group reactive to the second moiety of the crosslinker, is added to the activated first protein to form the final conjugate.

Caption: Two-step protein conjugation workflow.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on the specific reactive groups they contain. This diversity allows for the selection of an appropriate reagent for various conjugation needs.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is one of the most common classes of heterobifunctional crosslinkers. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that reacts with sulfhydryl groups. The significant difference in the optimal pH for these reactions enables a highly controlled, two-step conjugation process.

-

NHS esters react with primary amines at a pH of 7.2-9.0 to form stable amide bonds.

-

Maleimides react with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether linkages.

| Crosslinker | Spacer Arm Length (Å) | Cleavable | Water Soluble | Membrane Permeable |

| m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) | 9.9 | No | No | Yes |

| Sulfo-MBS | 9.9 | No | Yes | No |

| N-Succinimidyl(4-iodoacetyl)aminobenzoate (SIAB) | 10.6 | No | No | Yes |

| Sulfo-SIAB | 10.6 | No | Yes | No |

| N-γ-Maleimidobutyryloxysuccinimide ester (GMBS) | Not specified | No | No | Not specified |

| N-(ε-Maleimidocaproyloxy) succinimide ester (EMCS) | Not specified | No | No | Not specified |

| Sulfo-EMCS | Not specified | No | Yes | Not specified |

Data sourced from G-Biosciences and other suppliers.

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide, diazirine). The amine-reactive end allows for specific attachment to a protein, while the photoreactive end remains inert until activated by UV light. Upon activation, the photoreactive group forms a highly reactive intermediate that can non-selectively insert into nearby C-H or N-H bonds, providing temporal control over the crosslinking reaction.

| Crosslinker | Spacer Arm Length (Å) | Reactive Toward | Membrane Permeable | Water Soluble | Cleavable |

| N-5-Azido-2-nitrobenzyloxysuccinimide | 7.7 | Primary Amines | Yes | No | No |

| N-Hydroxysuccinimidyl-4-azidobenzoate (HSAB) | Not specified | Not specified | Not specified | Not specified | Not specified |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) | Not specified | Not specified | Not specified | Not specified | Not specified |

Data sourced from G-Biosciences.

Sulfhydryl-Reactive and Photoreactive Crosslinkers

Similar to the amine-reactive/photoreactive class, these reagents have a sulfhydryl-reactive group on one end and a photoreactive group on the other. They enable specific attachment to sulfhydryl-containing molecules, followed by light-activated, non-selective crosslinking to a nearby interacting partner. This is particularly useful for studying protein-protein interactions where a sulfhydryl group is naturally present or can be introduced.

| Crosslinker | Spacer Arm Length (Å) | Reactive Toward |

| N-[4-(p-Azidosalicylamido)butyl]-3'-(2'-pyridyldithio)propionamide (APDP) | 21.0 | Sulfhydryl and Amino |

Data sourced from G-Biosciences.

Applications in Research and Drug Development

Heterobifunctional crosslinkers are invaluable in a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): These crosslinkers are crucial for linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

Protein-Protein Interaction Studies: They are used to identify and map interactions between proteins in living cells.

-

Immobilization of Biomolecules: Proteins and other molecules can be attached to solid surfaces for use in biosensors, diagnostic assays, and affinity chromatography.

-

Bioconjugation for Imaging: Attaching fluorescent tags or other imaging agents to proteins allows for the visualization of biological processes.

Caption: Capturing a transient protein interaction.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody using the amine-to-sulfhydryl crosslinker SMCC.

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Sulfhydryl-containing drug

-

Desalting column or dialysis equipment

Procedure:

-

Activate Antibody with SMCC:

-

Dissolve SMCC in an organic solvent like DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Remove Excess SMCC:

-

Purify the maleimide-activated antibody using a desalting column or dialysis.

-

-

Conjugate with Sulfhydryl-Containing Drug:

-

Immediately add a 1.5- to 5-fold molar excess of the drug to the purified activated antibody.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quench Reaction (Optional):

-

Add a small molecule with a sulfhydryl group (e.g., cysteine) to stop the reaction.

-

-

Purify the ADC:

-

Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis.

-

Protocol 2: In-Vivo Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol provides a general workflow for identifying protein-protein interactions within living cells.

Materials:

-

Cultured cells

-

Membrane-permeable photoreactive crosslinker (e.g., diazirine-based NHS ester)

-

Lysis buffer

-

UV lamp (e.g., 365 nm)

-

Immunoprecipitation reagents

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Labeling:

-

Incubate cultured cells with the photoreactive crosslinker to allow for cell uptake and reaction of the NHS ester with intracellular proteins.

-

-

Photo-Crosslinking:

-

Expose the cells to UV light to activate the photoreactive group and induce crosslinking between interacting proteins.

-

-

Cell Lysis:

-

Lyse the cells to release the crosslinked protein complexes.

-

-

Immunoprecipitation:

-

Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex.

-

-

Analysis:

-

Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.

-

Conclusion

Heterobifunctional crosslinkers are versatile and powerful tools that have revolutionized protein conjugation. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide array of applications, from basic research to the development of targeted therapeutics. A thorough understanding of the different crosslinker chemistries and the optimization of reaction conditions are crucial for the successful design and execution of protein modification experiments.

References

An In-depth Technical Guide to BCN-PEG4-HyNic Applications in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker BCN-PEG4-HyNic, its core functionalities, and its applications in the targeted delivery of therapeutic agents. This document details the chemical properties, experimental considerations, and relevant biological pathways associated with the use of this linker in constructing advanced drug delivery systems, particularly antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional linker designed for the precise and stable conjugation of molecules. It incorporates three key chemical motifs:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the linker to azide-modified molecules under mild, aqueous conditions, making it ideal for use with sensitive biomolecules.[1][2][3]

-

Tetraethylene Glycol (PEG4): A hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting conjugate. The PEG4 moiety also reduces steric hindrance during conjugation and can help to minimize aggregation of the final product.[2]

-

6-hydrazinonicotinamide (HyNic): An aromatic hydrazine that reacts with aldehydes and ketones to form a stable hydrazone bond. This reaction is particularly useful for conjugating the linker-payload complex to a targeting moiety, such as an antibody, that has been functionalized with an aldehyde group.[4]

The dual reactivity of this compound allows for a two-step conjugation strategy, providing greater control over the construction of complex bioconjugates.

Mechanism of Action in Targeted Drug Delivery

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic drugs to cancer cells. The general mechanism is as follows:

-

Conjugation: A cytotoxic drug modified with an azide group is first reacted with the BCN moiety of the this compound linker via a SPAAC reaction. In a subsequent step, the HyNic end of the linker-drug construct is conjugated to an aldehyde-functionalized monoclonal antibody (mAb) that targets a tumor-specific antigen.

-

Targeting and Internalization: The resulting ADC is administered and circulates in the bloodstream. The mAb component of the ADC specifically binds to its target antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

-

Drug Release: Once inside the cell, the ADC is trafficked to acidic intracellular compartments, such as endosomes and lysosomes. The hydrazone bond formed between the HyNic linker and the antibody is designed to be stable at physiological pH (~7.4) but labile under the acidic conditions of these organelles. This pH-sensitive cleavage facilitates the release of the cytotoxic drug from the antibody.

-

Cell Killing: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell.

This targeted approach aims to increase the therapeutic window of the cytotoxic drug by maximizing its concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicity.

Data Presentation

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.

| Analytical Method | Average DAR | DAR Distribution |

| Hydrophobic Interaction Chromatography (HIC) | ~3.8 | DAR0: <5%, DAR2: ~15%, DAR4: ~80% |

| Reversed-Phase Liquid Chromatography (RP-LC) | ~3.8 | Consistent with HIC |

| Mass Spectrometry (MS) | ~3.9 | Provides confirmation of species |

This is illustrative data and will vary depending on the specific antibody, drug, and conjugation conditions.

Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This data is crucial for assessing the potency and specificity of an ADC.

| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Free Drug IC50 (ng/mL) |

| SK-BR-3 | High HER2 | 15 | 0.5 |

| BT-474 | High HER2 | 25 | 0.5 |

| MDA-MB-468 | Low HER2 | >1000 | 0.8 |

| MCF7 | Negative HER2 | >1000 | 0.7 |

This is illustrative data for a hypothetical HER2-targeting ADC and will vary based on the cell line, drug payload, and ADC construct.

Table 3: Representative In Vivo Tumor Growth Inhibition Data

This table illustrates the efficacy of an ADC in a mouse xenograft model of human cancer.

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| ADC | 1 | 95 |

| ADC | 3 | 110 (tumor regression) |

| Non-targeting ADC | 3 | 20 |

This is illustrative data and the actual efficacy will depend on the tumor model, dosing schedule, and the specific ADC.

Table 4: Representative Pharmacokinetic Parameters

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.

| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (t1/2) (h) |

| Total Antibody | 120 | 15000 | 250 |

| ADC (DAR ≥ 1) | 115 | 14000 | 230 |

| Unconjugated Drug | <0.01 | Not quantifiable | - |

This is illustrative data and will vary based on the animal model, dose, and specific ADC characteristics.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of an antibody-drug conjugate using this compound. These protocols are intended as a guide and will require optimization for specific antibodies and drug payloads.

Protocol 1: Conjugation of Azide-Modified Drug to this compound via SPAAC

Objective: To conjugate an azide-functionalized cytotoxic drug to the BCN moiety of the this compound linker.

Materials:

-

Azide-modified cytotoxic drug

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC system for purification and analysis

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified drug (1 equivalent) in anhydrous DMF or DMSO.

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

-

-

SPAAC Reaction:

-

Add the this compound solution to the azide-modified drug solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS to track the formation of the desired product.

-

-

Purification:

-

Upon completion, purify the this compound-drug conjugate by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the product as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the product by LC-MS and NMR.

-

Protocol 2: Site-Specific Introduction of an Aldehyde Handle onto an Antibody

Objective: To generate an antibody with a reactive aldehyde group for conjugation with the HyNic moiety of the linker-drug construct. This can be achieved through various methods, including the oxidation of glycans or the use of enzymatic approaches.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in an appropriate buffer (e.g., PBS)

-

Sodium periodate (NaIO4)

-

Propylene glycol

-

Spin desalting columns

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into an appropriate reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Oxidation:

-

Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction on ice in the dark for 30 minutes.

-

-

Quenching:

-

Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate on ice for 10 minutes.

-

-

Purification:

-

Remove excess reagents by buffer exchanging the aldehyde-modified antibody into PBS, pH 7.4, using spin desalting columns.

-

Protocol 3: Conjugation of this compound-Drug to Aldehyde-Modified Antibody

Objective: To conjugate the this compound-drug construct to the aldehyde-modified antibody via hydrazone bond formation.

Materials:

-

Aldehyde-modified antibody (from Protocol 2)

-

This compound-drug conjugate (from Protocol 1)

-

Conjugation buffer (e.g., PBS, pH 6.0-7.4)

-

Anhydrous DMSO

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Reaction Setup:

-

Dissolve the this compound-drug conjugate in a minimal amount of DMSO.

-

Add a 3- to 5-fold molar excess of the dissolved this compound-drug conjugate to the aldehyde-modified antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.

-

-

Conjugation Reaction:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Purify the resulting ADC using an SEC system to remove unreacted linker-drug and any potential aggregates.

-

-

Characterization:

-

Characterize the final ADC to determine the DAR (using HIC or RP-LC), purity (by SEC), and confirm the molecular weight (by MS).

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by ADCs.

Caption: EGFR signaling pathway and the intervention point for an EGFR-targeted ADC.

Caption: HER2 signaling pathway and the intervention point for a HER2-targeted ADC.

Experimental Workflow

Caption: General experimental workflow for the synthesis of an ADC using this compound.

Conclusion

The this compound linker offers a sophisticated and versatile tool for the development of targeted drug delivery systems. Its heterobifunctional nature allows for a controlled, two-step conjugation process, leveraging the power of bioorthogonal click chemistry and stable, pH-sensitive hydrazone linkage. While further studies reporting specific data on ADCs constructed with this exact linker are needed, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore its potential in creating next-generation targeted therapeutics. The ability to precisely engineer complex bioconjugates with enhanced solubility and defined drug-to-antibody ratios underscores the value of this compound in advancing the field of oncology and beyond.

References

An In-Depth Technical Guide to Bioconjugation with BCN-PEG4-HyNic

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional linker, BCN-PEG4-HyNic, and its application in advanced bioconjugation strategies. This compound is a versatile tool designed for the precise assembly of complex biomolecular conjugates, particularly in the development of antibody-drug conjugates (ADCs). Its structure incorporates two distinct reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), and a 6-hydrazinonicotinamide (HyNic) group for the formation of a pH-sensitive hydrazone bond with aldehydes or ketones. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, making this linker ideal for reactions in biological media.

Core Principles of this compound Chemistry

This compound enables the sequential or orthogonal conjugation of two different molecules. The BCN group reacts with an azide-functionalized molecule via copper-free click chemistry, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native cellular processes.

The HyNic moiety, a hydrazine derivative, condenses with a carbonyl group (aldehyde or ketone) to form a hydrazone bond. This ligation is particularly advantageous in drug delivery systems as the resulting hydrazone bond is stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within endosomes and lysosomes (pH 4.5-6.5). This pH-dependent lability allows for the controlled release of a conjugated payload inside the target cell.

Quantitative Data on this compound Reaction Chemistries

The efficiency and stability of the linkages formed by this compound are critical for the successful development of robust bioconjugates. The following tables summarize representative quantitative data for the two reaction chemistries employed by this linker. It is important to note that specific reaction rates and stability can vary depending on the reactants, buffer conditions, and temperature.

Table 1: Representative Reaction Kinetics of SPAAC and Hydrazone Ligation

| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| SPAAC | BCN + Azide | ~0.3 - 1.0 | Aqueous buffer, room temperature |

| Hydrazone Ligation (uncatalyzed) | HyNic + Aromatic Aldehyde | ~10⁻³ - 10⁻² | pH 6.0, aqueous buffer |

| Hydrazone Ligation (aniline-catalyzed) | HyNic + Aromatic Aldehyde | ~1 - 10 | pH 6.0, aqueous buffer, 10-50 mM aniline |

Table 2: Stability of Hydrazone Linkage

| pH | Half-life (t½) | Conditions |

| 7.4 | > 100 hours | Human plasma, 37°C |

| 5.0 | 1 - 10 hours | Acetate buffer, 37°C |

Experimental Protocols

The following protocols provide a general framework for a dual conjugation strategy using this compound to link an azide-modified antibody to an aldehyde-bearing payload, such as a cytotoxic drug.

Part 1: Conjugation of Aldehyde-Payload to this compound

Objective: To form the Payload-HyNic-PEG4-BCN conjugate.

Materials:

-

Aldehyde-functionalized payload

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Aniline (catalyst)

-

Reaction Buffer: 50 mM MES, 150 mM NaCl, pH 6.0

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolve the aldehyde-functionalized payload (1 equivalent) and this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add the Reaction Buffer to the mixture. The final concentration of the organic solvent should be kept below 20% (v/v).

-

Add aniline to a final concentration of 20-50 mM to catalyze the reaction.

-

Incubate the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, purify the Payload-HyNic-PEG4-BCN conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions and confirm the identity and purity by LC-MS.

Part 2: Conjugation of Azide-Modified Antibody with Payload-HyNic-PEG4-BCN

Objective: To conjugate the product from Part 1 to an azide-modified antibody via SPAAC.

Materials:

-

Azide-functionalized antibody (e.g., Trastuzumab-azide) in PBS

-

Payload-HyNic-PEG4-BCN

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Dissolve the Payload-HyNic-PEG4-BCN (from Part 1) in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.

-

To the azide-functionalized antibody solution (typically 5-10 mg/mL in PBS), add a 3- to 5-fold molar excess of the Payload-HyNic-PEG4-BCN stock solution. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.

-

Purify the resulting Antibody-Drug Conjugate (ADC) using a size-exclusion chromatography (SEC) system to remove any unreacted payload-linker and potential aggregates. The mobile phase should be PBS, pH 7.4.

-

Collect the fractions corresponding to the monomeric ADC.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Visualization of Workflows and Pathways

Dual Bioconjugation Workflow with this compound

Caption: Workflow for dual conjugation using this compound.

Application in ADC Targeting the HER2 Signaling Pathway

Antibody-drug conjugates constructed with this compound can be designed to target specific signaling pathways implicated in cancer. For example, an ADC using an anti-HER2 antibody (like Trastuzumab) would target cancer cells overexpressing the HER2 receptor. Upon binding and internalization, the ADC is trafficked to the lysosome where the acidic environment cleaves the hydrazone bond, releasing the cytotoxic payload and inducing cell death.

Caption: ADC targeting the HER2 pathway leading to payload release.

An In-depth Technical Guide to BCN-PEG4-HyNic: Properties, Solubility, and Applications in Bioconjugation

This technical guide provides a comprehensive overview of the heterobifunctional linker, BCN-PEG4-HyNic, tailored for researchers, scientists, and drug development professionals. This document details its chemical properties, solubility characteristics, and provides insights into its application in advanced bioconjugation strategies, particularly in the construction of antibody-drug conjugates (ADCs).

Core Chemical Properties